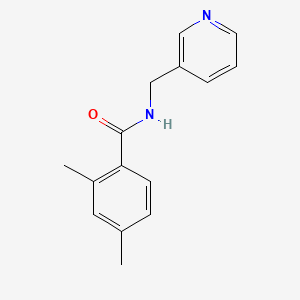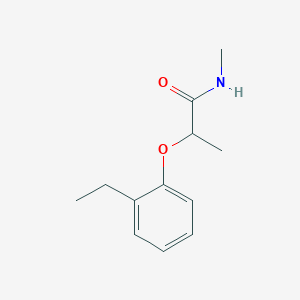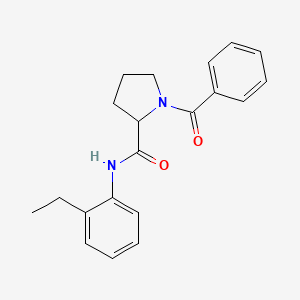
1-benzoyl-N-(2-ethylphenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-(2-ethylphenyl)prolinamide, also known as BEP, is a chemical compound that belongs to the class of proline derivatives. It has been extensively studied in the field of organic chemistry due to its unique structure and potential applications in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-N-(2-ethylphenyl)prolinamide is not well understood. However, it is believed to act as a chiral auxiliary or a ligand in various reactions, where it can influence the stereochemistry of the products. 1-benzoyl-N-(2-ethylphenyl)prolinamide may also interact with enzymes or receptors in the body, leading to its biochemical and physiological effects.
Biochemical and Physiological Effects:
1-benzoyl-N-(2-ethylphenyl)prolinamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. It has been demonstrated to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. 1-benzoyl-N-(2-ethylphenyl)prolinamide has also been shown to have analgesic effects in animal models of pain, possibly through its interaction with opioid receptors. Additionally, 1-benzoyl-N-(2-ethylphenyl)prolinamide has been shown to have anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzoyl-N-(2-ethylphenyl)prolinamide has several advantages for lab experiments, including its high enantioselectivity and its ability to act as a chiral auxiliary or a ligand in various reactions. However, it also has some limitations, including its relatively high cost and its limited availability.
Direcciones Futuras
There are several future directions for the study of 1-benzoyl-N-(2-ethylphenyl)prolinamide, including its potential applications in drug discovery, asymmetric catalysis, and the synthesis of chiral compounds. 1-benzoyl-N-(2-ethylphenyl)prolinamide may also have potential as a therapeutic agent for various diseases, including inflammation, pain, and epilepsy. Further studies are needed to elucidate the mechanism of action of 1-benzoyl-N-(2-ethylphenyl)prolinamide and to explore its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 1-benzoyl-N-(2-ethylphenyl)prolinamide involves the reaction between 2-ethylbenzylamine and 1-benzoylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction yields 1-benzoyl-N-(2-ethylphenyl)prolinamide as a white crystalline solid with a melting point of 158-160°C.
Aplicaciones Científicas De Investigación
1-benzoyl-N-(2-ethylphenyl)prolinamide has been used in various scientific research applications, including the synthesis of chiral compounds, asymmetric catalysis, and drug discovery. It has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids, peptides, and alkaloids. 1-benzoyl-N-(2-ethylphenyl)prolinamide has also been used as a ligand in asymmetric catalysis, where it has demonstrated high enantioselectivity in various reactions.
Propiedades
IUPAC Name |
1-benzoyl-N-(2-ethylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-15-9-6-7-12-17(15)21-19(23)18-13-8-14-22(18)20(24)16-10-4-3-5-11-16/h3-7,9-12,18H,2,8,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRUJYGEFXGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1-(phenylcarbonyl)prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B6056408.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6056410.png)
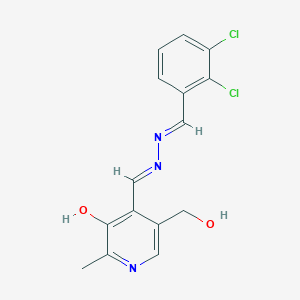
![2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)
![1-(3,4-difluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056434.png)
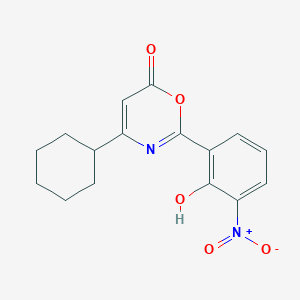
![8-allyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056449.png)
![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6056451.png)
![ethyl 2-[(4-bromobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056458.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6056463.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide](/img/structure/B6056467.png)
![methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B6056471.png)
